molecular formula C8H5ClO4 B8457657 5-Chloro-3-formyl-2-hydroxybenzoic acid CAS No. 111870-27-0

5-Chloro-3-formyl-2-hydroxybenzoic acid

Cat. No. B8457657
Key on ui cas rn: 111870-27-0
M. Wt: 200.57 g/mol
InChI Key: WLGGJFMFRKYMDF-UHFFFAOYSA-N
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Patent
US04882340

Procedure details

A solution of 5-chloro-2-hydroxybenzoic acid (102 g) and hexamethylenetetramine (166 g) in trifluoroacetic acid is heated overnight. Dilute hydrochloric acid is added to the mixture and the mixture is heated. After cooling, the precipitates are collected by filtration, whereby 5-chloro-3-formyl-2-hydroxybenzoic acid (96.9 g) is obtained. m.p. 218° C.
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].C1N2CN3CN(C2)CN1C3.Cl.FC(F)(F)[C:25](O)=[O:26]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:25]=[O:26])[C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
102 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)O
Name
Quantity
166 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitates are collected by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=C(C(=O)O)C1)O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 96.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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